![molecular formula C8H16N2O2S2 B13425694 3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
3,3'-Dithiobis[N-(methyl-d3)propanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dithiobis[N-(methyl-d3)propanamide] is a chemical compound characterized by the presence of two thiol groups connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis[N-(methyl-d3)propanamide] typically involves the reaction of N-(methyl-d3)propanamide with a disulfide-forming reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dithiobis[N-(methyl-d3)propanamide] may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dithiobis[N-(methyl-d3)propanamide] undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form two thiol groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Dithiobis[N-(methyl-d3)propanamide] is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein folding and disulfide bond formation.
Industry: Used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Dithiobis[N-(methyl-d3)propanamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include various enzymes and proteins that contain reactive thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dithiobis[2-methylfuran]
- Bis(2-methyl-3-furyl)disulfide
- Bis(2-methyl-3-furanyl) disulfide
Uniqueness
3,3’-Dithiobis[N-(methyl-d3)propanamide] is unique due to its deuterium-labeled methyl groups, which make it particularly useful in studies involving isotopic labeling. This compound’s specific structure allows for unique interactions in chemical and biological systems, distinguishing it from other similar disulfide-containing compounds.
Eigenschaften
Molekularformel |
C8H16N2O2S2 |
|---|---|
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
3-[[3-oxo-3-(trideuteriomethylamino)propyl]disulfanyl]-N-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)/i1D3,2D3 |
InChI-Schlüssel |
QUHFFYTTZGTUQQ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])[2H] |
Kanonische SMILES |
CNC(=O)CCSSCCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


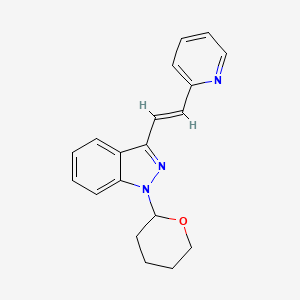
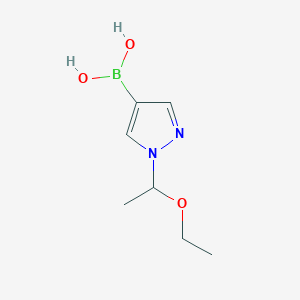
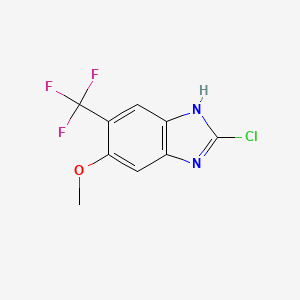


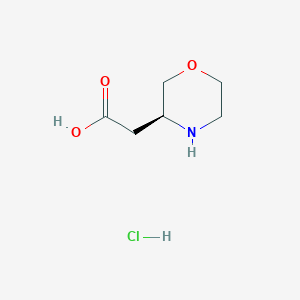


![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
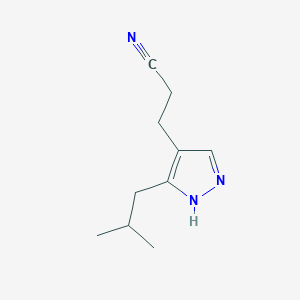
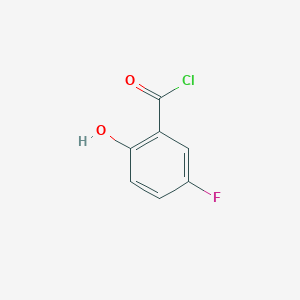
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
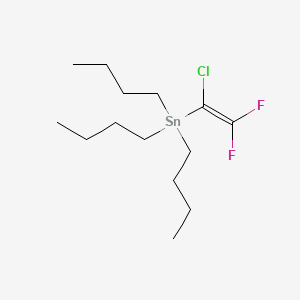
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
